molecular formula C11H14BrNO2 B7764200 5-Bromo-N-cyclohexyl-2-furamide CAS No. 5245-88-5

5-Bromo-N-cyclohexyl-2-furamide

Cat. No.: B7764200
CAS No.: 5245-88-5
M. Wt: 272.14 g/mol
InChI Key: PIYUOQBROIUTOD-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclohexyl-2-furamide (CAS: 117845-24-6) is a brominated furan derivative with a cyclohexylamide substituent. Its molecular formula is C₁₁H₁₄BrNO₂, featuring a furan ring substituted with a bromine atom at the 5-position and a cyclohexyl carboxamide group at the 2-position. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for developing bioactive molecules . Its structural uniqueness lies in the combination of a lipophilic cyclohexyl group and the electron-withdrawing bromine atom, which may influence reactivity and binding properties in medicinal chemistry applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-cyclohexylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYUOQBROIUTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966878
Record name 5-Bromo-N-cyclohexylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117845-24-6, 5245-88-5
Record name 5-Bromo-N-cyclohexyl-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117845-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-cyclohexylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclohexyl-2-furamide typically involves the bromination of 2-furoic acid followed by amide formation with cyclohexylamine. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclohexyl-2-furamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Products like 5-azido-2-furamide or 5-thio-2-furamide.

    Oxidation: Products like 5-bromo-2-furanone.

    Reduction: Products like 5-bromo-tetrahydrofuran.

    Hydrolysis: 5-bromo-2-furoic acid and cyclohexylamine.

Scientific Research Applications

5-Bromo-N-cyclohexyl-2-furamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclohexyl-2-furamide involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Applications/Notes References
5-Bromo-N-cyclohexyl-2-furamide C₁₁H₁₄BrNO₂ 280.14 Cyclohexylamide, brominated furan Intermediate for drug synthesis
5-Bromo-N-[(2-methoxyphenyl)carbamothioyl]-2-furamide C₁₃H₁₁BrN₂O₃S 355.21 Methoxyphenyl, carbamothioyl group Potential thioamide-based inhibitors
5-Bromo-N-(2-isopropylphenyl)-2-furamide C₁₄H₁₄BrNO₂ 316.18 Isopropylphenyl group Research chemical (ECHEMI catalog)
5-Bromo-N-(2-phenoxyphenyl)-2-furamide C₁₇H₁₂BrNO₃ 358.19 Phenoxyphenyl substituent High molecular weight; aromaticity
5-Bromo-N,N-diethyl-2-furamide C₉H₁₁BrNO₂ 259.09 Diethylamide group Simplified analog; solvent solubility

Key Analysis:

Substituent Effects on Reactivity and Solubility: The cyclohexyl group in this compound enhances lipophilicity compared to the diethylamide analog (C₉H₁₁BrNO₂), which may improve membrane permeability in biological systems .

This compound’s intermediate role is highlighted in patent literature for synthesizing indole carboxamide derivatives, such as those described in EP Application 2023 (Compound 6e), which target oxidative stress pathways .

Molecular Weight and Complexity: The phenoxyphenyl analog (C₁₇H₁₂BrNO₃) has the highest molecular weight (358.19 g/mol), which may limit solubility but improve thermal stability in polymer applications . The diethylamide variant (C₉H₁₁BrNO₂) offers simplicity for mechanistic studies or derivatization due to its lower steric hindrance .

Research Findings and Limitations

  • Synthetic Accessibility: this compound is commercially available (3 suppliers listed in ), whereas analogs like the phenoxyphenyl derivative are less common, suggesting higher synthesis complexity .
  • Data Gaps: Limited published data exist on the biological activity or pharmacokinetics of these compounds. Further studies are needed to correlate substituent effects with functional outcomes.

Biological Activity

5-Bromo-N-cyclohexyl-2-furamide is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound (C₁₁H₁₄BrNO₂) is characterized by a bromine atom at the 5-position of a furan ring and a cyclohexyl group attached to the nitrogen atom. This unique structure contributes to its reactivity and biological activity.

Compound Name Structure Features Notable Activities
This compoundBromine at C5 of furan; cyclohexylPotential kinase inhibitor
5-Bromo-2-furamideBromine at C5; no cyclohexyl groupAntimicrobial properties
N-Cyclohexyl-2-furamideNo bromine; cyclohexyl onlyAnti-inflammatory effects
5-Chloro-N-cyclohexyl-2-furamideChlorine instead of bromineSimilar biological activities

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the furan ring enhances its binding affinity, allowing it to modulate various biochemical pathways. This modulation may occur through the inhibition or activation of target proteins, leading to observed biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. The Minimum Inhibitory Concentration (MIC) values suggest that the compound can effectively combat pathogens such as E. coli and S. aureus, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for potential anticancer activity. Preliminary studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is required to elucidate these mechanisms fully and determine the compound's efficacy in clinical settings .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound Activity Notes
5-Bromo-N-cyclohexyl-N-methyl-2-furamideAntimicrobialSimilar structure with an additional methyl group
5-Bromo-N-(4-hydroxycyclohexyl)-2-furamidePotential anti-inflammatoryContains a hydroxyl group on the cyclohexyl ring
N-Cyclohexyl-2-furamideAnti-inflammatoryLacks bromine; primarily known for anti-inflammatory effects

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various derivatives of furan-based compounds demonstrated that this compound exhibited superior antimicrobial activity compared to its analogs, particularly against Gram-positive bacteria .
  • Cancer Cell Proliferation Inhibition : In vitro studies revealed that treatment with this compound resulted in a significant reduction in proliferation rates of certain cancer cell lines, suggesting potential as an anticancer agent .

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